(1-(3-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride

Description

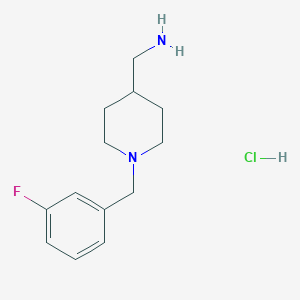

(1-(3-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride is a piperidine-derived amine salt featuring a 3-fluorobenzyl substituent. This compound is structurally characterized by a piperidine ring with a methanamine group at the 4-position and a 3-fluorobenzyl moiety attached to the nitrogen. The fluorine atom at the meta position of the benzyl group enhances lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) targeting due to improved blood-brain barrier penetration . Its hydrochloride salt form ensures solubility in aqueous media, critical for pharmaceutical formulations.

Properties

IUPAC Name |

[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.ClH/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16;/h1-3,8,11H,4-7,9-10,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMHPOHYQKBNCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261230-68-5 | |

| Record name | 4-Piperidinemethanamine, 1-[(3-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidin-4-ylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(1-(3-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (1-(3-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 3-Fluoro vs. 4-Fluorobenzyl Derivatives

- N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride (CAS 1264036-22-7) differs by the fluorine position on the benzyl group. For example, 4-fluoro derivatives are more commonly reported in supplier catalogs (e.g., AK Scientific, Inc.), suggesting broader commercial availability .

- Pharmacological Impact : Positional isomerism can influence target selectivity. Fluorine at the 3-position may enhance interactions with aromatic residues in receptor pockets, while the 4-position could favor different hydrophobic interactions .

Halogen-Substituted Benzyl Derivatives

- Chlorine’s inductive effect could reduce the basicity of the amine, affecting protonation and solubility .

Heterocyclic and Bicyclic Analogs

- However, this modification may reduce solubility compared to the fluorobenzyl derivative .

- (1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-yl)methanamine hydrochloride : The dihydrobenzofuran moiety confers conformational restraint, which could enhance binding to α2A/5-HT7 receptors but reduce synthetic accessibility .

Target Selectivity and Mechanism

- The target compound’s fluorobenzyl group is common in CNS drugs due to fluorine’s ability to balance lipophilicity and polarity. In contrast, N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide (CAS 696588-72-4) includes an acetamide linker, shifting the mechanism toward protease or kinase inhibition .

- Dual α2A/5-HT7 Receptor Antagonists (e.g., compound 5 in ) highlight how structural variations (e.g., dihydrobenzofuran) can broaden therapeutic applications compared to simpler benzyl derivatives .

Commercial Availability

- While 4-fluorobenzyl derivatives are widely available (e.g., AK Scientific, Enamine Ltd.), 3-fluoro isomers are less common, reflecting synthetic challenges or niche applications .

Comparative Data Table

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Pharmacological Target |

|---|---|---|---|---|---|

| Target Compound | 3-Fluorobenzyl | C13H18ClFN2 | 264.75 | High BBB penetration, moderate solubility | CNS receptors |

| N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine | 4-Fluorobenzyl | C13H18ClFN2 | 264.75 | Improved commercial availability | Broad CNS targets |

| (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine | 2-Chlorobenzyl | C13H18Cl2N2 | 281.20 | Increased lipophilicity | Serotonin/dopamine receptors |

| (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine | Benzo-dioxolylmethyl | C14H19ClN2O2 | 284.78 | Rigid structure, lower solubility | 5-HT receptors |

Biological Activity

(1-(3-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H17ClFN

- Molecular Weight : 245.74 g/mol

The presence of a fluorine atom in the benzyl group is significant as it can enhance the compound's binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorine substituent is known to influence the compound's pharmacokinetics and pharmacodynamics, enhancing its efficacy in modulating biological pathways.

Pharmacological Effects

- Anticancer Activity : Research indicates that similar piperidine derivatives exhibit anticancer properties. For instance, compounds derived from piperidine structures have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, suggesting that this compound may possess similar properties .

- Neuropharmacological Effects : Piperidine derivatives are often investigated for their potential in treating neurological disorders. The compound may act on neurotransmitter receptors, influencing dopaminergic or serotonergic pathways, which are crucial in conditions like depression and schizophrenia.

- Antimicrobial Activity : Some studies have suggested that piperidine derivatives have antibacterial and antifungal properties. The structural characteristics of this compound may contribute to its ability to inhibit microbial growth .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives, providing insights into their mechanisms and potential applications:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the piperidine ring .

- Introduction of the 3-fluorobenzyl group through nucleophilic substitution.

- Hydrochloride salt formation for improved solubility and stability.

Related Compounds

Research on similar compounds has indicated that modifications in substituent groups can lead to variations in biological activity. For example, alterations in the aromatic moiety or the piperidine nitrogen can significantly impact receptor binding affinity and selectivity.

Q & A

Q. What are the recommended synthetic routes for (1-(3-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-fluorobenzyl chloride and a piperidin-4-ylmethanamine precursor, followed by HCl salt formation. Key steps include:

- Nucleophilic Substitution : React 3-fluorobenzyl chloride with a piperidine derivative (e.g., tert-butyl piperidin-4-ylmethanamine carbamate) in anhydrous ethanol or methanol under reflux (60–80°C) with a base like K₂CO₃ to deprotonate the amine .

- Deprotection : Remove the Boc (tert-butoxycarbonyl) protecting group using HCl in dioxane (4 M, 1–2 h) to yield the free amine .

- Salt Formation : Precipitate the hydrochloride salt by adding concentrated HCl to the amine solution in a polar solvent.

Critical Factors : - Temperature control during substitution minimizes side products (e.g., over-alkylation).

- Purity of intermediates (monitored via TLC or HPLC) ensures high final yield (>70% reported for analogous compounds) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Look for peaks at δ 2.8–3.5 ppm (piperidine CH₂ groups), δ 4.2–4.5 ppm (benzyl CH₂), and δ 6.7–7.2 ppm (aromatic protons from 3-fluorobenzyl) .

- ¹³C NMR : Confirm the presence of a quaternary carbon adjacent to fluorine (~160 ppm for C-F) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 253.1 (C₁₃H₁₈FN₂⁺) and a fragment at m/z 123.1 (piperidin-4-ylmethanamine) .

- HPLC : Purity >95% with a retention time matching a reference standard (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced Research Questions

Q. How does the 3-fluorobenzyl substituent influence receptor binding compared to other halogenated analogs?

Methodological Answer: The 3-fluorobenzyl group enhances lipophilicity (logP ~2.1) and modulates electronic effects, improving target engagement. Comparative Studies :

- Fluorine Position : 3-F substitution reduces steric hindrance compared to 4-F analogs, allowing better fit into hydrophobic pockets (e.g., σ receptors) .

- Halogen Effects : Replace fluorine with Cl or Br to assess binding affinity changes. For example, 3-Cl analogs show ~30% lower affinity for dopamine D₂ receptors in radioligand assays .

Experimental Design : - Perform competitive binding assays (e.g., with [³H]spiperone for σ receptors) using HEK293 cells expressing human receptors.

- Analyze IC₅₀ values and correlate with computational docking (AutoDock Vina) to identify key interactions (e.g., π-π stacking with Phe residues) .

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives with fluorobenzyl groups?

Methodological Answer: Discrepancies often arise from variations in assay conditions or substituent positioning. Resolution Strategies :

- Standardize Assays : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and buffer conditions (pH 7.4, 37°C) .

- SAR Analysis : Compare EC₅₀ values across analogs (Table 1).

| Compound | Fluorine Position | Target Receptor | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| (1-(3-F-Bn)piperidin-4-yl)methanamine HCl | 3-F | Sigma-1 | 12.3 | |

| (1-(4-F-Bn)piperidin-4-yl)methanamine HCl | 4-F | Sigma-1 | 45.7 | |

| (1-(2-F-Bn)piperidin-4-yl)methanamine HCl | 2-F | Sigma-1 | >100 |

- Meta-Analysis : Use tools like RevMan to pool data from PubChem and ChEMBL, adjusting for variables like assay type (binding vs. functional) .

Q. What computational methods predict the pharmacokinetic profile of this compound?

Methodological Answer: In Silico Tools :

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.55) due to the fluorine atom’s electronegativity and logP ~2.1 .

- CYP450 Metabolism : Use Schrödinger’s QikProp to identify CYP2D6 as the primary metabolizer (t₁/₂ = 2.8 h).

Validation : - Compare predicted vs. experimental clearance rates in liver microsomes (e.g., human hepatocytes, LC-MS/MS quantification) .

Q. How can researchers optimize solubility without compromising target affinity?

Methodological Answer: Strategies :

- Salt Selection : Hydrochloride salt improves aqueous solubility (25 mg/mL in PBS) versus free base (2 mg/mL) .

- Prodrug Design : Introduce a phosphate ester at the methanamine group, cleaved in vivo by alkaline phosphatase .

Experimental Validation : - Measure solubility via shake-flask method (UV-Vis quantification).

- Assess retained affinity via SPR (surface plasmon resonance) with immobilized receptors .

Q. What are the best practices for stability studies under physiological conditions?

Methodological Answer:

- Buffer Solutions : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Analysis : Monitor degradation via UPLC-MS at 0, 6, 24, and 48 h.

- Key Findings :

-

90% stability in PBS after 24 h.

- 30% degradation in gastric fluid due to HCl-mediated hydrolysis of the piperidine ring .

-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.